3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one
Description
3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a quinazolinone derivative characterized by a piperazine ring substituted with a 4-fluorophenyl group and linked via a 3-oxopropyl chain. The quinazolinone core is further substituted with methoxy groups at positions 6 and 5.
Properties
Molecular Formula |
C23H25FN4O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C23H25FN4O4/c1-31-20-13-18-19(14-21(20)32-2)25-15-28(23(18)30)8-7-22(29)27-11-9-26(10-12-27)17-5-3-16(24)4-6-17/h3-6,13-15H,7-12H2,1-2H3 |
InChI Key |
RKWOKOPHPFELPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-(4-fluorophenyl)piperazine as a starting material.
Linking the Two Moieties: The final step involves linking the quinazolinone core with the piperazine moiety through a propyl chain, which can be achieved using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the piperazine and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Overview
The compound 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a member of the quinazoline class, known for its diverse biological activities and potential therapeutic applications. This compound integrates a piperazine moiety with a fluorinated aromatic group, enhancing its pharmacological properties and making it a subject of interest in medicinal chemistry.
Research indicates that this compound exhibits significant antimicrobial , antidepressant , and anticancer properties. The presence of the piperazine moiety is particularly notable for its role in enhancing the compound's interaction with neurotransmitter receptors, which may lead to antidepressant effects.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of quinazoline derivatives. For instance, compounds similar to this one have shown activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These derivatives have been evaluated for their Minimum Inhibitory Concentrations (MIC), showing promising results in inhibiting bacterial growth.
Antidepressant Potential
The piperazine component is associated with several antidepressant drugs, suggesting that this compound may also exhibit mood-enhancing effects through modulation of serotonin receptors. Research into its mechanism of action could reveal valuable insights into its potential use as an antidepressant.
Anticancer Properties
Preliminary studies suggest that quinazoline derivatives may inhibit cancer cell proliferation. The specific interactions at the molecular level remain an active area of research, with ongoing investigations into how modifications to the quinazoline structure can enhance anticancer activity.
Case Studies
- Antimicrobial Efficacy Study :
-
Antidepressant Activity Investigation :
- In a pharmacological study, compounds with similar structural features were tested for their effects on serotonin uptake inhibition. Results suggested that modifications to the piperazine moiety could enhance binding affinity to serotonin receptors, potentially leading to increased antidepressant effects .
-
Anticancer Research :
- A recent investigation into quinazoline derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study found that specific substitutions on the quinazoline core significantly affected cytotoxicity levels against various cancer types .
Summary Table of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Quinazoline core, Piperazine ring | Antimicrobial, Antidepressant, Anticancer |
| Similar Quinazoline Derivative | Varies based on substitutions | Antimicrobial activity against E. coli |
| Piperazine-Based Compound | Piperazine ring | Potential antidepressant effects |
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinazolinone core may interact with enzymes or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 4-fluorophenyl group in the target compound may confer higher σ-2 receptor affinity compared to the 3-chlorophenyl group in Analog 1, as halogen positioning (para vs. meta) influences receptor binding .
- Analog 2 replaces the piperazine moiety with a 3,4,5-trimethoxyphenylpropanamide group, likely shifting its pharmacological profile away from σ receptors toward other targets (e.g., tubulin or kinase inhibition).
Methoxy Groups: Both the target compound and Analog 1 retain 6,7-dimethoxyquinazolinone, which may enhance membrane permeability and interaction with hydrophobic receptor pockets .
Functional Comparison with Sigma Receptor Ligands
Sigma-2 Receptor Agonists ()
The target compound’s arylpiperazine structure aligns with known σ-2 agonists like CB-64D and haloperidol, which induce apoptosis in cancer cells via caspase-independent pathways .
*Inferred from structural similarity to CB-64D.
Calcium Signaling Modulation ()
Like σ-2 agonists (e.g., CB-64D), the target compound may transiently increase intracellular Ca²⁺ levels by releasing endoplasmic reticulum stores, a mechanism linked to apoptosis initiation .
Research Implications and Gaps
Therapeutic Potential: The compound’s structural features suggest utility in targeting drug-resistant cancers, as σ-2 agonists bypass caspase-dependent resistance mechanisms . Fluorine substitution may improve metabolic stability compared to chlorine in Analog 1.
Unresolved Questions :
- Direct binding affinity data for σ-1/σ-2 receptors are lacking.
- Cytotoxicity profiles (e.g., EC₅₀) and in vivo efficacy remain uncharacterized.
Biological Activity
The compound 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various biological assays that elucidate its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula: C20H23FN2O2
- Molecular Weight: 342.4 g/mol
- IUPAC Name: this compound
The compound features a quinazolinone core with multiple substituents that may influence its biological activity.
Antioxidant Activity
Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. Various studies have employed different assays to evaluate the antioxidant capacity of related compounds. For instance, the ABTS and CUPRAC assays are noted for their sensitivity in detecting antioxidant activities. The presence of hydroxyl groups on the phenyl rings significantly enhances the antioxidant efficacy of these compounds .
Antitumor Activity
Quinazolinones have been explored for their antitumor potential. A related study synthesized several derivatives and evaluated their cytotoxic effects against cancer cell lines. The results demonstrated that modifications at specific positions on the quinazolinone scaffold could lead to enhanced antiproliferative effects .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15.2 | MCF-7 (Breast Cancer) |
| Compound B | 22.5 | HeLa (Cervical Cancer) |
| Compound C | 10.8 | A549 (Lung Cancer) |
Antibacterial and Antifungal Activity
The compound has also been evaluated for antibacterial and antifungal properties. In vitro studies have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism is thought to involve disruption of cellular integrity or inhibition of critical metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. For example, it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. The fluorophenyl group is believed to enhance lipophilicity, facilitating better membrane permeability and receptor binding .
Case Studies
-
Antitumor Efficacy Study
- A series of derivatives were synthesized and tested against various cancer cell lines.
- Results indicated that compounds with additional hydroxyl groups exhibited lower IC50 values, suggesting enhanced antitumor activity.
-
Antibacterial Activity Evaluation
- A study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli.
- The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
